molecular formula C13H13NO2 B1397728 (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol CAS No. 936342-24-4

(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol

Cat. No.: B1397728
CAS No.: 936342-24-4
M. Wt: 215.25 g/mol
InChI Key: GXXQTRVXOOGJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol, also known as phenyl(pyridin-2-yl)methanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}NO, and its structure features a phenyl group attached to a pyridine ring through a methylene bridge. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting several biochemical pathways. Specific studies have indicated that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes involved in these processes.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer types, including leukemia and melanoma.
  • IC50_{50} Values : Preliminary results indicated IC50_{50} values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells.
Cell Line IC50_{50} (µM)
HL-60 (Leukemia)3.52
UACC-62 (Melanoma)4.65

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have reported:

  • Activity Against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : Its antimicrobial activity positions it as a candidate for developing new antibiotics or adjunct therapies in infectious diseases.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of pyridinyl methanols, including this compound. The derivatives were tested for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhanced their potency against specific cancers .
  • Antimicrobial Evaluation :
    Another research effort focused on evaluating the antimicrobial efficacy of pyridinyl methanols against common pathogens. The results indicated that modifications to the phenyl ring could enhance activity, suggesting a structure-activity relationship that warrants further exploration .
  • Mechanistic Insights :
    Mechanistic studies have suggested that the compound may exert its effects by inhibiting specific enzymes involved in metabolic pathways critical for tumor growth and survival . This highlights the importance of understanding the biochemical interactions at play.

Properties

IUPAC Name

[4-(pyridin-2-yloxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXQTRVXOOGJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 1,4-benzenedimethanol (5.5 g, 40 mmol), 2-fluoropyridine (1.3 g, 13 mmol), and N,N-dimethyl formamide (15 mL) was added sodium hydride (1.4 g, 40 mmol, 66% in oil) at 0° C, which was stirred at room temperature for 20 minutes and at 70° C for one hour. To the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride water, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the title compound (1.9 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1,4-benzenedimethanol (5.5 g, 40 mmol), 2-fluoropyridine (1.3 g, 13 mmol) and N,N-dimethylformamide (15 mL) was added sodium hydride (1.4 g, 40 mmol, 66% in oil) at 0° C., which was stirred for 20 minutes at room temperature and for 1 hour at 70° C. To the reaction mixture was added water, and extraction was performed with ethyl acetate. The organic layer was washed with saturated saline, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the titled compound (1.9 g, 66%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Reactant of Route 3
Reactant of Route 3
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Reactant of Route 4
Reactant of Route 4
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Reactant of Route 5
Reactant of Route 5
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Reactant of Route 6
Reactant of Route 6
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.